N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide
Description
N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenyl group and a tetramethylpiperidinyl group connected through an ethanediamide linkage
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-17(2)10-12(11-18(3,4)21-17)19-15(22)16(23)20-13-8-6-7-9-14(13)24-5/h6-9,12,21H,10-11H2,1-5H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMKNIRUPSQNDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyaniline and 2,2,6,6-tetramethyl-4-piperidone.
Formation of Intermediate: The first step involves the reaction of 2-methoxyaniline with a suitable reagent to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2,2,6,6-tetramethyl-4-piperidone under controlled conditions to form the desired ethanediamide linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also emphasizes cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide oxide, while reduction may produce N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide hydride.
Scientific Research Applications
N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide analogs: Compounds with similar structures but different substituents on the phenyl or piperidinyl groups.
N-(2-methoxyphenyl)-N’-(4-piperidinyl)ethanediamide: Lacks the tetramethyl groups on the piperidinyl ring.
N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)propanediamide: Has a propanediamide linkage instead of ethanediamide.
Uniqueness
N-(2-methoxyphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
